N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethanesulfonyl)phenyl]acetamide
Description
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethanesulfonyl)phenyl]acetamide is a cycloheptathiophene-based derivative featuring three key functional groups:
- Cyano group at position 3 of the thiophene ring, which enhances electron-withdrawing properties.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfone and cyano functionalities.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-2-27(24,25)15-10-8-14(9-11-15)12-19(23)22-20-17(13-21)16-6-4-3-5-7-18(16)26-20/h8-11H,2-7,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIRVHGDPFICOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethanesulfonyl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials often include cyclohepta[b]thiophene derivatives and ethanesulfonyl phenyl acetamide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethanesulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethanesulfonyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs and their distinguishing features are summarized below:
Substituent Impact:
- Ethanesulfonyl vs. Sulfamoyl : The target’s sulfone group (R-SO₂-) is more electron-withdrawing and less prone to hydrogen bonding than the sulfonamide (R-SO₂-NH-) in Ev1 and Ev2 compounds. This difference may enhance metabolic stability but reduce solubility .
- Thioether vs. Sulfone : Compound 2 (Ev4) contains a thioether (C-S-C), which is less oxidized and more lipophilic than the target’s sulfone, likely altering membrane permeability .
Yield and Purity Considerations:
- Compound 4a (Ev7) achieved a 75.6% yield after recrystallization, suggesting efficient acetylation .
- Ev1’s sulfamoylphenyl derivative had a lower yield (57%), possibly due to side reactions during sulfonamide formation .
Physicochemical Properties
| Property | Target Compound | 4a (Ev7) | Compound 3 (Ev1) |
|---|---|---|---|
| Melting Point | Not reported | Not specified | 174–176°C |
| Solubility | Predicted low (polar sulfone) | Moderate (ethanol) | High (polar groups) |
| Spectral Features | - δ ~3.3 (CH₂CH₃-SO₂) - IR: 1150–1300 cm⁻¹ (S=O) |
- δ 10.33 (NH) - IR: C=O at 1690 cm⁻¹ |
- δ 8.16 (aromatic H) - IR: NH at 3370 cm⁻¹ |
- IR Spectroscopy : The target’s sulfone group would exhibit strong S=O stretches (~1150–1300 cm⁻¹), distinct from Ev2’s C=S (1280–1160 cm⁻¹) and Ev7’s C=O (1690 cm⁻¹) .
- NMR : The ethanesulfonyl group’s CH₂CH₃ protons may resonate near δ 1.3–1.5 (triplet) and δ 3.3–3.5 (quartet), differing from Ev1’s tetrahydrofuran signals (δ 4.34–4.07) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
